

Personal protective equipment for handling Fak-IN-17

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Compound of Interest

Compound Name: Fak-IN-17

Cat. No.: B12387589

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Essential Safety and Handling Guide for Fak-IN-17

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for the novel Focal Adhesion Kinase (FAK) inhibitor, **Fak-IN-17**. Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of your research.

Personal Protective Equipment (PPE) and Handling

When handling **Fak-IN-17**, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required PPE and handling procedures.

Operation	Required Personal Protective Equipment (PPE)	Handling Procedure
Weighing and Aliquoting (Solid Form)	- Chemical-resistant gloves (e.g., nitrile) - Safety goggles with side shields - Lab coat - Respiratory protection (e.g., N95 respirator or use of a chemical fume hood)	- Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of powder. - Avoid generating dust. - Use appropriate tools for weighing and transferring the solid.
Solution Preparation and Handling	- Chemical-resistant gloves (e.g., nitrile) - Safety goggles with side shields - Lab coat	- Prepare solutions in a well-ventilated area or a chemical fume hood. - Avoid direct contact with the solution. - Use a vortex or other appropriate mixing method to ensure complete dissolution.
Cell Culture and In Vitro Assays	- Chemical-resistant gloves (e.g., nitrile) - Lab coat - Safety glasses	- Conduct all cell culture work in a certified biosafety cabinet. - Handle treated cells and media with care, as they contain the active compound.
Spill Cleanup	- Chemical-resistant gloves (e.g., nitrile) - Safety goggles and face shield - Lab coat or disposable gown - Respiratory protection (if dealing with a large spill of solid)	- For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. - For larger spills, evacuate the area and follow your institution's emergency procedures.

Physical and Chemical Properties

Specific physical and chemical property data for **Fak-IN-17** is not publicly available. The following table provides data for a related FAK inhibitor, FAK Inhibitor 14, as a reference.

Property	Value (for FAK Inhibitor 14)
Molecular Formula	C ₆ H ₁₀ N ₄ ·4HCl[1]
Molecular Weight	284.01 g/mol [1]
Appearance	Solid[2]
Solubility	Water (50 mM), DMSO (75 mM)[3]
Storage	Desiccate at room temperature[1]

Biological Activity

Fak-IN-17 is a potent inhibitor of Focal Adhesion Kinase (FAK).[4]

Parameter	Value	Cell Line
IC ₅₀	130 nM	A549
IC ₅₀	94 nM	MDA-MB-231

Disposal Plan

All waste containing **Fak-IN-17**, including unused solid, solutions, and contaminated labware, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Waste Type	Disposal Procedure
Solid Fak-IN-17	- Collect in a clearly labeled, sealed container. - Dispose of through your institution's hazardous waste program.
Solutions containing Fak-IN-17	- Collect in a clearly labeled, sealed, and chemically compatible container. - Do not pour down the drain. - Dispose of through your institution's hazardous waste program.
Contaminated Labware (e.g., pipette tips, tubes)	- Collect in a designated, labeled hazardous waste container. - Dispose of through your institution's hazardous waste program.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of **Fak-IN-17** on cell viability.

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Compound Treatment:** The following day, treat the cells with a serial dilution of **Fak-IN-17** (e.g., 0.01 to 100 μ M) and a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Solubilization:** Carefully remove the media and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.

- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

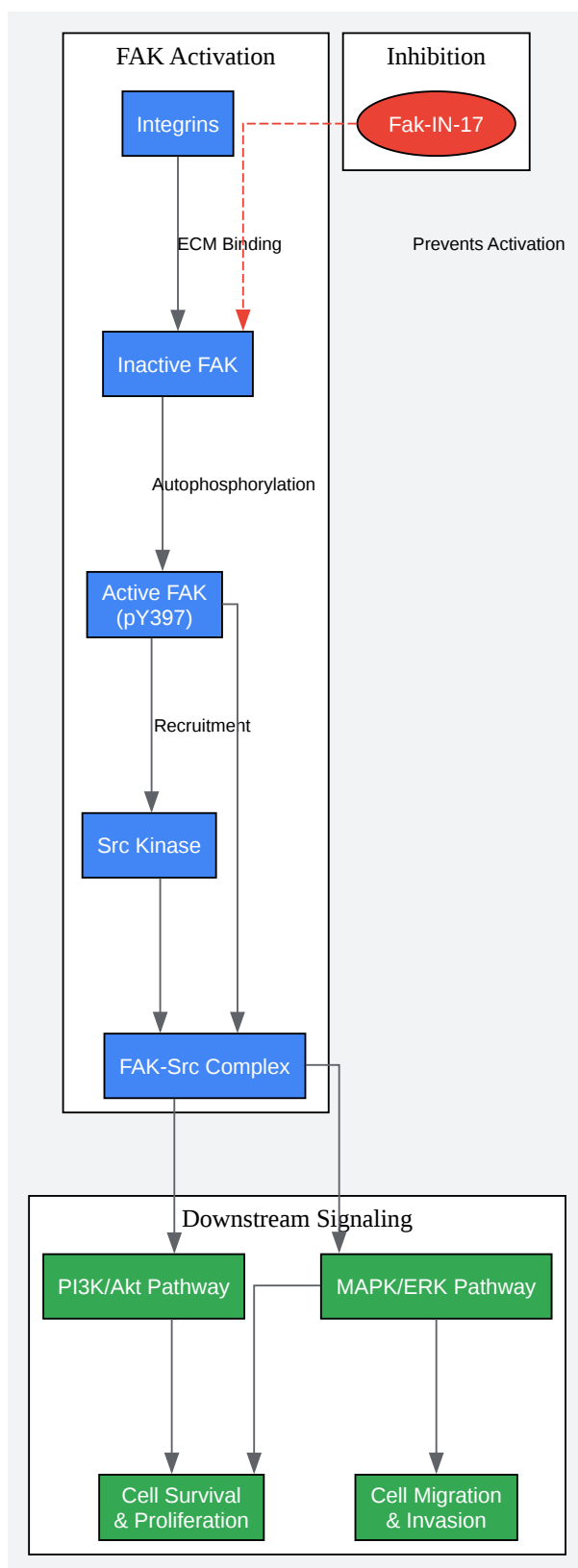
Western Blot for FAK Phosphorylation

This protocol allows for the detection of the phosphorylation status of FAK, a direct target of **Fak-IN-17**.

- **Cell Lysis:** Treat cells with **Fak-IN-17** for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE:** Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane overnight at 4°C with primary antibodies against phospho-FAK (e.g., Tyr397) and total FAK.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** Quantify the band intensities to determine the ratio of phosphorylated FAK to total FAK.

Visualizations

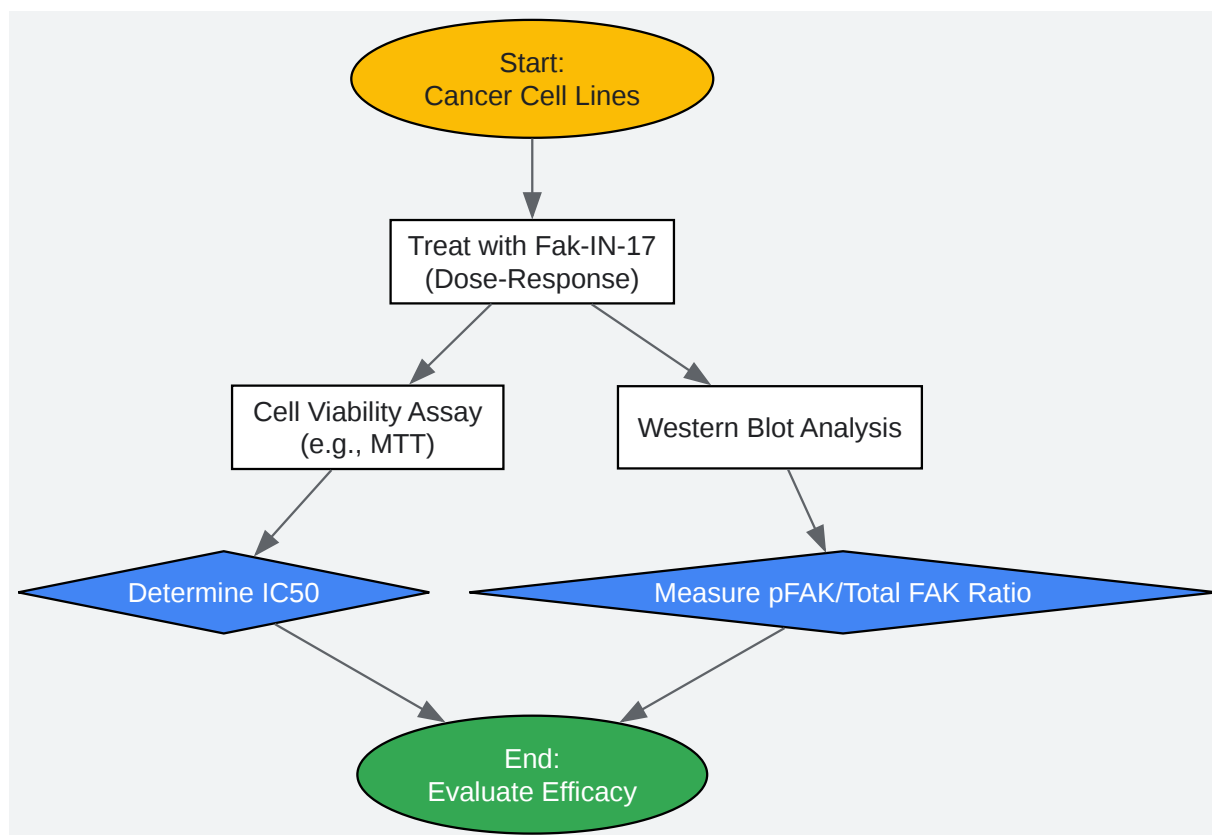
FAK Signaling Pathway and Inhibition by Fak-IN-17



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Caption: FAK signaling is initiated by integrin clustering, leading to FAK autophosphorylation and the recruitment of Src, which results in cell survival and migration. **Fak-IN-17** inhibits this pathway.

Experimental Workflow for Assessing Fak-IN-17 Efficacy



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